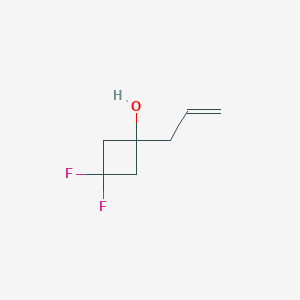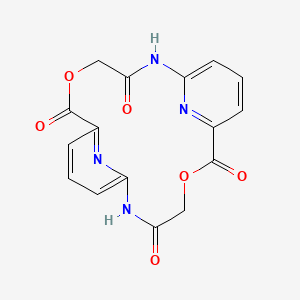
5,11-Dioxa-2,8-diaza-1,7(2,6)-dipyridinacyclododecaphane-3,6,9,12-tetraone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,11-Dioxa-2,8-diaza-1,7(2,6)-dipyridinacyclododecaphane-3,6,9,12-tetraone is a complex organic compound that belongs to the class of macrocyclic compounds. These compounds are characterized by large ring structures that can encapsulate metal ions or other small molecules, making them useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,11-Dioxa-2,8-diaza-1,7(2,6)-dipyridinacyclododecaphane-3,6,9,12-tetraone typically involves multi-step organic reactions. The process may start with the preparation of smaller building blocks, which are then assembled into the macrocyclic structure through cyclization reactions. Common reagents and conditions include:
Reagents: Pyridine derivatives, amines, and diols.
Conditions: High temperatures, inert atmosphere, and the use of catalysts such as palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions to maximize yield and purity is crucial in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
5,11-Dioxa-2,8-diaza-1,7(2,6)-dipyridinacyclododecaphane-3,6,9,12-tetraone can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles or electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5,11-Dioxa-2,8-diaza-1,7(2,6)-dipyridinacyclododecaphane-3,6,9,12-tetraone has various applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Investigated for its potential as a drug delivery system due to its ability to encapsulate small molecules.
Medicine: Studied for its potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry: Utilized in the development of sensors and catalysts.
Wirkmechanismus
The mechanism of action of 5,11-Dioxa-2,8-diaza-1,7(2,6)-dipyridinacyclododecaphane-3,6,9,12-tetraone involves its ability to interact with specific molecular targets. The compound’s large ring structure allows it to encapsulate metal ions or other small molecules, which can then interact with biological pathways or catalytic processes. The specific pathways and targets depend on the application and the nature of the encapsulated species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Crown Ethers: Similar macrocyclic compounds that can encapsulate metal ions.
Cyclodextrins: Cyclic oligosaccharides used in drug delivery and food industry.
Calixarenes: Macrocyclic compounds used in host-guest chemistry.
Uniqueness
5,11-Dioxa-2,8-diaza-1,7(2,6)-dipyridinacyclododecaphane-3,6,9,12-tetraone is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms, which provide distinct chemical properties and reactivity compared to other macrocyclic compounds.
Eigenschaften
Molekularformel |
C16H12N4O6 |
|---|---|
Molekulargewicht |
356.29 g/mol |
IUPAC-Name |
5,15-dioxa-2,12,21,22-tetrazatricyclo[15.3.1.17,11]docosa-1(20),7(22),8,10,17(21),18-hexaene-3,6,13,16-tetrone |
InChI |
InChI=1S/C16H12N4O6/c21-13-7-26-16(24)10-4-2-6-12(18-10)20-14(22)8-25-15(23)9-3-1-5-11(17-9)19-13/h1-6H,7-8H2,(H,17,19,21)(H,18,20,22) |
InChI-Schlüssel |
GBCRFFTWMGPJSF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)NC2=CC=CC(=N2)C(=O)OCC(=O)NC3=CC=CC(=N3)C(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6',7'-Dihydro-5'H-spiro[thiane-3,4'-thieno[3,2-c]pyridine]](/img/structure/B13340003.png)
![6-Fluoro-3,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13340012.png)
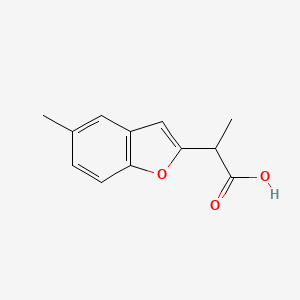
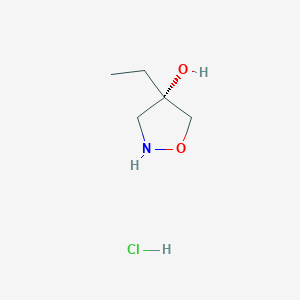

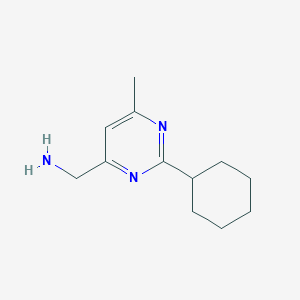
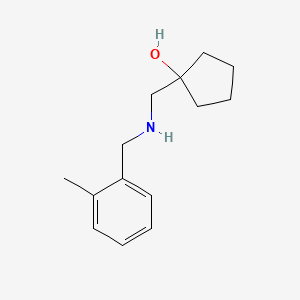
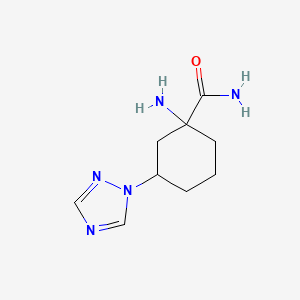
![6-(Benzyloxy)-3-bromo-1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13340059.png)
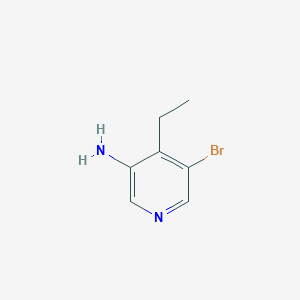

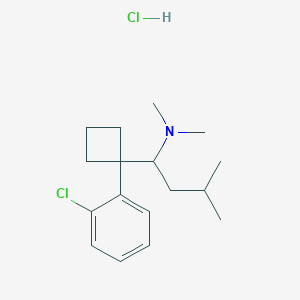
![6-Nitro-2',3',5',6'-tetrahydrospiro[chromane-2,4'-pyran]-4-one](/img/structure/B13340069.png)
